Cyclopent-4-ene-1,2,3-trione
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Overview
Description
Cyclopent-4-ene-1,2,3-trione is a cyclic diketone that is widely used in the field of organic chemistry. It is also known as maleic anhydride cyclopentadiene adduct or MCA. The compound has a unique structure that makes it useful in various chemical reactions.
Mechanism of Action
The mechanism of action of cyclopent-4-ene-1,2,3-trione is not well understood. However, it is believed that the compound acts as a Michael acceptor in organic reactions. It can also undergo Diels-Alder reactions with various dienes.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have anti-inflammatory and antitumor properties. The compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
Cyclopent-4-ene-1,2,3-trione has several advantages for lab experiments. It is readily available and relatively inexpensive. The compound is also stable and can be stored for long periods of time. However, the compound is highly reactive and can be difficult to handle. It can also be toxic and should be handled with care.
Future Directions
There are several future directions for the use of cyclopent-4-ene-1,2,3-trione in scientific research. One potential area of research is the development of new synthetic routes for the compound. Another area of research is the use of the compound in the synthesis of new natural products. The compound could also be studied for its potential use in the treatment of various diseases such as cancer and inflammation.
Conclusion:
This compound is a useful compound in organic chemistry with various scientific research applications. The compound has a unique structure that makes it useful in various chemical reactions. It has been used in the synthesis of natural products and has anti-inflammatory and antitumor properties. The compound has several advantages for lab experiments but can be difficult to handle. There are several future directions for the use of the compound in scientific research.
Synthesis Methods
Cyclopent-4-ene-1,2,3-trione can be synthesized by the reaction of maleic anhydride with cyclopentadiene. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product obtained is a solid with a melting point of 52-54°C.
Scientific Research Applications
Cyclopent-4-ene-1,2,3-trione has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic reactions such as Diels-Alder reactions, Michael additions, and cycloadditions. The compound has been used in the synthesis of natural products such as alkaloids, flavonoids, and terpenes.
Properties
15548-56-8 | |
Molecular Formula |
C5H2O3 |
Molecular Weight |
110.07 g/mol |
IUPAC Name |
cyclopent-4-ene-1,2,3-trione |
InChI |
InChI=1S/C5H2O3/c6-3-1-2-4(7)5(3)8/h1-2H |
InChI Key |
GSGMKOPCDJFHEF-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=O)C1=O |
Canonical SMILES |
C1=CC(=O)C(=O)C1=O |
15548-56-8 | |
synonyms |
Cyclopent-4-ene-1,2,3-trione |
Origin of Product |
United States |
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